15,16-dihydroswartziarboreol C
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Overview
Description
15,16-dihydroswartziarboreol C is a natural product found in Swartzia langsdorffii with data available.
Scientific Research Applications
Swartziarboreol Diterpenes and Biological Activity
Research on swartziarboreol diterpenes, including 15,16-dihydroswartziarboreol C, revealed their isolation from the petroleum ether extract of Swartzia langsdorffii roots. Spectroscopic evidence helped elucidate their structures. Biological activities were assessed through bioautography and brine shrimp lethality assays, highlighting their potential in biological studies and pharmacological research (Magalhães et al., 2005).
Inhibition of Prostaglandin and Nitric Oxide Production
Another study explored the effects of 15,16-dihydrotanshinone I, a derivative of this compound, on prostaglandin and nitric oxide metabolism. The research aimed to establish anti-inflammatory mechanisms and present a scientific rationale for the use of Salvia miltiorrhiza (danshen) in inflammatory conditions. Findings showed that certain derivatives, including this compound, inhibited cyclooxygenase-2-mediated prostaglandin E2 production and inducible nitric oxide synthase-mediated nitric oxide synthesis, underscoring their significance in anti-inflammatory research (Jeon et al., 2008).
Platelet Aggregation Inhibition
A major component of Salvia miltiorrhiza Bunge, 15,16-Dihydrotanshinone I, was studied for its effects on platelet aggregation. It was found to inhibit collagen-induced aggregation in rabbit washed platelets and significantly suppress intracellular calcium mobilization. This highlights its potential role in cardiovascular research, particularly in the study of compounds that affect platelet function and aggregation (Park et al., 2008).
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(6aS,10aS)-11-hydroxy-12-methoxy-7,7,10a-trimethyl-1,2,5,6,6a,8,9,10-octahydronaphtho[1,2-h]isochromen-4-one |
InChI |
InChI=1S/C21H28O4/c1-20(2)9-5-10-21(3)14(20)7-6-12-15-13(8-11-25-19(15)23)18(24-4)17(22)16(12)21/h14,22H,5-11H2,1-4H3/t14-,21-/m0/s1 |
InChI Key |
QAIIXQJPXUSTBS-QKKBWIMNSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=C4C(=C(C(=C23)O)OC)CCOC4=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C4C(=C(C(=C32)O)OC)CCOC4=O)C)C |
Synonyms |
15,16-dihydroswartziarboreol C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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